(3R*,4R*)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol -

(3R*,4R*)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

Catalog Number: EVT-5823377
CAS Number:
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R,4R)-1-(6-Methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol is a synthetic organic compound belonging to the class of piperidine derivatives. It has been researched for its potential as a selective inhibitor of the enzyme PDE10 [ [] ]. PDE10 is primarily expressed in the brain, particularly in regions associated with the regulation of motor function and cognition, making it a potential target for the development of new therapeutic agents for neurological and psychiatric disorders.

Synthesis Analysis

A detailed synthesis method for (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol is described in the paper "Imidazo [1,2-b] pyridazine and their use as inhibitors of PDE10" [ [] ]. The synthesis involves a multi-step process, starting from commercially available materials. Key steps include the formation of the pyrazole core, the introduction of the tetrahydropyran and pyrimidine substituents, and the stereoselective reduction of the ketone intermediate to yield the desired (3R,4R) configuration.

Molecular Structure Analysis

The molecular structure of (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [ [] ]. The molecule consists of a central piperidine ring, substituted at the 4-position with a tetrahydropyran group, a methyl group, and a hydroxyl group. The 1-position of the piperidine ring is linked to a 6-methoxy-4-pyrimidinyl moiety. The stereochemistry at the 3- and 4-positions of the piperidine ring is assigned as (3R,4R).

Mechanism of Action

The mechanism of action of (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol involves the inhibition of PDE10 [ [] ]. PDE10 is an enzyme responsible for the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which act as second messengers in intracellular signaling pathways. By inhibiting PDE10, (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol increases the intracellular levels of cAMP and cGMP, leading to a modulation of downstream signaling events that can influence neuronal activity and ultimately affect physiological processes.

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating several blood cancers. During oxidative stress degradation, Venetoclax forms two potential impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []

Relevance: Venetoclax, like (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol, contains a tetrahydro-2H-pyran moiety within its structure. This cyclic ether is a prominent structural feature shared by both compounds. []


(2S,3S,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Compound Description: This compound is a triazole bridged N-glycoside of pyrazolo[1,5-a]pyrimidinones. It exhibits potent anti-cancer activity with an IC50 value of 27.66 μM against the MDA-MB231 breast cancer cell line. []

Relevance: Similar to (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol, this compound possesses a tetrahydro-2H-pyran ring system. The presence of this structural element suggests potential similarities in their physicochemical properties and biological interactions. []


(3R,4R,6R)-3-acetamido-6-((nitrooxy)methyl)tetrahydro-2H-pyran-2,4,5-triyl trinitrate

Compound Description: This compound is a highly nitrated derivative of chitin monomer. It exhibits good density (ρ: 1.721 g·cm−3) and comparable detonation performance to nitrocellulose. Notably, it displays significantly lower impact sensitivity than conventional nitrocellulose, making it a promising candidate for energetic applications. []

Relevance: This compound, like (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol, features a tetrahydro-2H-pyran ring. This shared structural element highlights the versatility of this cyclic ether in diverse chemical contexts. []


(3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)-tetrahydro-2H-pyran-3-ol

Compound Description: This glucose-derived benzyl and alkyl 1,2,3-triazole derivative demonstrates excellent antifungal activity against Aspergillus fumigatus with an MIC value of 0.055 mM, surpassing Fluconazole. It also exhibits broad-spectrum antibacterial activity against various bacterial strains. []

Relevance: This compound, like (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol, incorporates a tetrahydro-2H-pyran ring within its structure. The shared presence of this cyclic ether suggests a potential for common structural features and biological properties. []


Empagliflozin (EGF) and its Degradation Product (DP1): (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Compound Description: Empagliflozin is a sodium-glucose cotransporter 2 inhibitor used to treat type 2 diabetes. Acid hydrolysis of Empagliflozin generates several degradation products, including DP1, which arises from the ring opening of the tetrahydrofuran moiety. []

Relevance: While (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol contains a tetrahydro-2H-pyran, Empagliflozin features a related tetrahydrofuran ring. Both compounds share a structural motif of a six-membered heterocyclic ring containing an oxygen atom, suggesting potential similarities in their chemical behavior. []


5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 receptors, while exhibiting low affinity for CB2 receptors. []

Relevance: Both SR147778 and (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol contain a piperidine ring within their structures. This shared structural element suggests a potential for similar binding interactions with target proteins. []


6-[3-fluoro-5-[4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl])phenoxy-methyl]-1-methyl-2-quinolone (ZD2138)

Compound Description: ZD2138 is a potent and selective 5-lipoxygenase inhibitor. [, ]

Relevance: Like (3R,4R)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol, ZD2138 features a 4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl substituent. This structural commonality suggests a potential for shared pharmacophoric features and possible overlapping biological activities. [, ]

Properties

Product Name

(3R*,4R*)-1-(6-methoxy-4-pyrimidinyl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

IUPAC Name

(3R,4R)-1-(6-methoxypyrimidin-4-yl)-3-methyl-4-(oxan-4-yl)piperidin-4-ol

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

InChI

InChI=1S/C16H25N3O3/c1-12-10-19(14-9-15(21-2)18-11-17-14)6-5-16(12,20)13-3-7-22-8-4-13/h9,11-13,20H,3-8,10H2,1-2H3/t12-,16+/m1/s1

InChI Key

IQHGKYWVMMTLJI-WBMJQRKESA-N

SMILES

CC1CN(CCC1(C2CCOCC2)O)C3=CC(=NC=N3)OC

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C3=CC(=NC=N3)OC

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C3=CC(=NC=N3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.